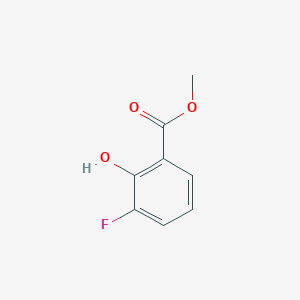

Methyl 3-fluoro-2-hydroxybenzoate

Descripción

Overview of Benzoate (B1203000) Ester Derivatives in Advanced Chemical Synthesis

Benzoate esters are a cornerstone of organic synthesis, valued for their stability and the reactivity of the ester functional group. They are commonly found in natural products and serve as key intermediates in the synthesis of a diverse range of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. apolloscientific.co.ukcymitquimica.com The ester group can be readily hydrolyzed, reduced, or converted into other functional groups, providing a versatile handle for molecular elaboration. chemicalbook.com Furthermore, the aromatic ring of the benzoate moiety can be functionalized through various substitution reactions, allowing for the fine-tuning of a molecule's properties. ontosight.ai The synthesis of benzoate esters is typically straightforward, often achieved through the Fischer esterification of benzoic acid with an alcohol.

Positioning of Methyl 3-fluoro-2-hydroxybenzoate within the Research Landscape

This compound (CAS Number: 70163-98-3) integrates the advantageous features of both fluorine substitution and the benzoate ester framework. apolloscientific.co.ukcymitquimica.com The presence of a fluorine atom at the 3-position, a hydroxyl group at the 2-position, and a methyl ester at the 1-position of the benzene (B151609) ring creates a unique substitution pattern with a specific electronic and steric environment. This arrangement makes it a potentially valuable building block for creating more complex molecules with tailored properties. While extensive research specifically on this compound is not widely available in the public domain, its structural motifs are found in compounds of interest in medicinal chemistry and materials science. tandfonline.comtandfonline.com Its utility is often as a precursor or intermediate in the synthesis of larger, more complex molecules where the strategic placement of the fluoro and hydroxy groups is critical for biological activity or material properties. synquestlabs.com

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-fluoro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGQRZHYRCJTKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341548 | |

| Record name | Methyl 3-fluoro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70163-98-3 | |

| Record name | Methyl 3-fluoro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Methyl 3 Fluoro 2 Hydroxybenzoate

Precursor Synthesis and Esterification Routes for Methyl 3-fluoro-2-hydroxybenzoate

The primary route for synthesizing this compound involves the esterification of its corresponding carboxylic acid precursor, 3-Fluoro-2-hydroxybenzoic acid.

Synthesis from 3-Fluoro-2-hydroxybenzoic Acid and Derivatives

The most direct and common method for the preparation of this compound is the Fischer esterification of 3-Fluoro-2-hydroxybenzoic acid (also known as 3-fluorosalicylic acid). nih.govchemicalbook.com This acid-catalyzed reaction typically involves heating the carboxylic acid in an excess of methanol (B129727), which serves as both the solvent and the reactant. Various acid catalysts can be employed to facilitate this transformation.

A common laboratory-scale synthesis involves dissolving 4-Fluoro-3-hydroxy-benzoic acid in methanol and adding thionyl chloride dropwise at 0°C. The mixture is then heated to facilitate the reaction, which after workup, yields the corresponding methyl ester. While this example is for an isomer, the principle applies directly to the synthesis of the 3-fluoro isomer from its corresponding acid. Another approach uses concentrated sulfuric acid as the catalyst in a mixture of methanol and trimethyl orthoformate, with the reaction proceeding overnight at a moderately elevated temperature. chemicalbook.com

The table below summarizes representative conditions for the esterification of fluorohydroxybenzoic acids.

| Precursor | Reagents | Catalyst | Conditions | Product |

| 4-Fluoro-3-hydroxy-benzoic acid | Methanol, Thionyl Chloride | Thionyl Chloride | 0°C then 70°C for 60 min | Methyl 4-fluoro-3-hydroxybenzoate |

| 4-Fluoro-3-hydroxybenzoic acid | Anhydrous Methanol, Trimethyl orthoformate | H₂SO₄ (conc.) | 40-55°C, overnight | Methyl 4-fluoro-3-hydroxybenzoate |

This table illustrates common esterification methods for isomers of the title compound, which are directly applicable to the synthesis of this compound from 3-Fluoro-2-hydroxybenzoic acid.

Regioselective Functionalization Strategies

Achieving the specific substitution pattern of this compound can also be accomplished through regioselective reactions on simpler aromatic precursors. One advanced strategy is the ruthenium-catalyzed ortho-hydroxylation of aryl esters. chemicalbook.com This method allows for the direct introduction of a hydroxyl group at the position adjacent to the ester functionality. For instance, starting with methyl 3-fluorobenzoate (B1230327), a regioselective ortho-hydroxylation could potentially yield the desired this compound. The reaction typically employs a ruthenium catalyst, an oxidant, and trifluoroacetic acid. chemicalbook.com

Advanced Derivatization Reactions for this compound and its Analogues

The presence of multiple functional groups allows for a wide range of subsequent chemical transformations of this compound.

Halogenation and Functional Group Interconversion on the Aromatic Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution to introduce additional functional groups. The directing effects of the existing substituents (hydroxyl, fluoro, and methoxycarbonyl groups) will govern the position of the incoming group. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group.

Halogenation: The halogenation of benzene (B151609) rings typically occurs in the presence of a Lewis acid catalyst, such as iron(III) chloride or aluminum chloride. libretexts.org For this compound, the powerful directing effect of the hydroxyl group would likely direct incoming halogens (Cl, Br) to the positions ortho and para to it (positions 4 and 6). This leads to the formation of a mixture of halogenated products.

Functional Group Interconversion: The hydroxyl group on the ring can be converted into other functionalities. For example, it can be transformed into a sulfonate ester (like a tosylate or mesylate), which is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions. ub.edu This allows for the introduction of a wide variety of nucleophiles onto the aromatic ring.

Alkylation and Acylation of Hydroxyl and Ester Moieties

Alkylation: The phenolic hydroxyl group is acidic and can be readily deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide can then react with alkyl halides or other alkylating agents in a Williamson ether synthesis to form an ether. This O-alkylation is a common derivatization for phenolic compounds. google.com Studies on the alkylation of salicylic (B10762653) acid, a close analogue, show that both O-alkylation of the hydroxyl group and C-alkylation of the aromatic ring are possible, often catalyzed by acids. whiterose.ac.uk

Acylation: Similarly, the hydroxyl group can be acylated by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine). This reaction results in the formation of an ester at the C2 position, yielding an acylated derivative. Trifluoromethanesulfonic acid is also a known powerful catalyst for acylation reactions. researchgate.net

The table below outlines potential derivatization reactions at the hydroxyl group.

| Reaction Type | Reagent | Product Type |

| Alkylation | Alkyl Halide (e.g., CH₃I), Base | 2-Alkoxy-3-fluorobenzoate |

| Acylation | Acyl Chloride (e.g., CH₃COCl), Base | 2-Acyloxy-3-fluorobenzoate |

Condensation and Cyclization Reactions Utilizing Reactive Sites

The functional groups of this compound can participate in condensation and cyclization reactions to form more complex heterocyclic structures. The related compound, 3-Fluoro-2-hydroxybenzaldehyde, is known to be a precursor for synthesizing fluorinated bicyclic heterocycles like isoflavanones through annulation reactions. ossila.com It is also used to create salen ligands through condensation with diamines. ossila.com

While the ester group in this compound is less reactive than an aldehyde in condensations, it can be a precursor. For instance, reduction of the methyl ester to the corresponding primary alcohol would yield Methyl 3-fluoro-2-(hydroxymethyl)benzoate. synquestlabs.com This diol could then undergo intramolecular cyclization or intermolecular condensation reactions. Alternatively, Friedel-Crafts acylation reactions, which are a form of condensation, can be used to form diaryl ketones, which are valuable intermediates. researchgate.netresearchgate.net

Formation of Salen Ligands and Related Chelating Agents

Salen ligands, a class of tetradentate N₂O₂ bis-Schiff bases, are renowned for their ability to form stable complexes with a wide range of metal ions. researchgate.netresearchgate.net The synthesis of these ligands typically involves the acid-catalyzed condensation of two equivalents of a salicylaldehyde (B1680747) derivative with one equivalent of a diamine. researchgate.netchemrxiv.org The fluorinated nature of precursors derived from this compound can be used to produce fluorinated salen ligands, which in turn form complexes with unique properties. researchgate.netrsc.org

The general synthetic route involves reacting the aldehyde precursor with a suitable vicinal diamine in a solvent like ethanol. chemrxiv.org The reaction can be stirred at elevated temperatures, and sometimes a catalytic amount of an acid, such as para-toluenesulfonic acid (PTSA), is used to facilitate the imine bond formation. chemrxiv.org The resulting Schiff base ligand can then be isolated, often as a crystalline solid. chemrxiv.org These ligands are versatile, and their metal complexes have applications in catalysis and materials science. researchgate.net For instance, zinc complexes of fluorinated salan ligands (the reduced form of salen) have been synthesized and studied for their potential in sensing applications. rsc.org

Table 1: Examples of Salen Ligand Synthesis This table is interactive. Users can sort columns by clicking on the headers.

| Ligand Type | Aldehyde Precursor | Diamine Used | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Coumarin-salen | 8-formyl-7-hydroxycoumarin | Racemic 1,2-propylenediamine | Procedure A: EtOH, reflux, 16h | 55% | chemrxiv.org |

| Coumarin-salen | 8-formyl-7-hydroxycoumarin | Racemic 2,3-diaminobutane | Procedure B: PTSA, EtOH/DMF, 80°C, 16h | 54% | chemrxiv.org |

| Ferrocenophane-salen | 4-( nih.govferrocenophane-3-yl)-salicylaldehyde | (1R,2R)-1,2-diphenylethylenediamine | Absolute ethanol, room temp, 2 days | - | nih.gov |

| Fluorinated Salan | Fluorinated salicylaldehyde | Chiral diamines | Two high-yielding steps, no column chromatography | 78-98% | rsc.org |

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis is fundamental to the efficient and selective synthesis of derivatives from this compound. Both transition metal-based methods for aromatic ring functionalization and acid/base catalysis for ester modification are pivotal.

Transition Metal-Catalyzed Coupling Reactions for Aromatic Functionalization

The introduction of fluorine-containing groups into organic molecules can significantly enhance their physical and chemical properties, making them valuable in pharmaceuticals and materials science. nih.gov Transition-metal catalysis provides a powerful toolkit for the functionalization of the aromatic ring of compounds like this compound. nih.gov Palladium and copper are the most frequently employed metals for these transformations due to their high efficiency and, in the case of copper, lower cost. nih.gov

These catalytic reactions often involve cross-coupling processes where a C-H or C-X (X = halogen) bond on the aromatic ring is transformed into a C-C, C-N, or C-O bond. The fluorine atom on the benzoate (B1203000) ring can influence the reactivity and regioselectivity of these coupling reactions. The development of catalysts for direct C-H functionalization is an area of intensive research, aiming to create more atom-economical synthetic routes. nih.gov

Table 2: Overview of Transition Metal-Catalyzed Reactions for Aromatic Functionalization This table is interactive. Users can sort columns by clicking on the headers.

| Reaction Type | Common Metals | Key Features | Application | Reference |

|---|---|---|---|---|

| Cross-Coupling | Palladium, Copper | Forms C-C, C-N, C-O bonds. High efficiency. | Building complex molecular scaffolds. | nih.gov |

| Direct C-H Functionalization | Palladium, Rhodium, Iron, Cobalt | High atom economy, avoids pre-functionalization. | Greener synthesis pathways. | nih.gov |

| Enantioselective Fluorination | Scandium, Nickel | Introduction of fluorine with high stereocontrol. | Synthesis of chiral fluorinated molecules. | nih.gov |

Acid and Base Catalysis in Esterification and Transesterification Processes

The ester group in this compound is a key reaction site, and its transformation via esterification or transesterification is often facilitated by acid or base catalysis. These reactions are crucial for modifying the properties of the molecule or for preparing it for subsequent synthetic steps.

Acid catalysis is a common method for synthesizing salicylate (B1505791) esters. Traditional methods often use strong mineral acids, but these can lead to environmental waste. Modern approaches utilize reusable solid acid catalysts like zeolites, mesoporous aluminosilicates, or ionic liquids. google.comresearchgate.net For example, a method using an ionic liquid catalyst under microwave irradiation has been shown to significantly shorten reaction times for the synthesis of salicylate alkyl esters from hours to minutes. google.com Mesoporous aluminosilicates have also been proven effective, with their activity linked to intermediate-strength Lewis acidity. researchgate.net

Base catalysis is also employed, particularly for reactions like O-methylation. The use of dimethyl carbonate (DMC) as a non-toxic methylating agent in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or lithium hydroxide (B78521) (LiOH) represents a greener alternative to traditional, more toxic reagents like methyl halides or dimethyl sulfate. researchgate.net

Table 3: Catalytic Systems for Esterification of Salicylic Acid Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Catalyst Type | Catalyst Example | Reagents | Key Advantage | Reference |

|---|---|---|---|---|

| Acid (Ionic Liquid) | (PSPy)(HSO4) | Salicylic Acid, Alcohol | Rapid reaction time (15-30 min) with microwave promotion. | google.com |

| Acid (Solid) | Mesoporous Aluminosilicate | Salicylic Acid, Dimethyl Carbonate | Reusable, eco-friendly catalyst. | researchgate.net |

| Base | DBU (0.1 equiv) | Phenolic Substrate, Dimethyl Carbonate | Use of a non-toxic methylating agent. | researchgate.net |

| Base | LiOH | Substituted Phenol, Dimethyl Sulfate | Chemoselective O-methylation. | researchgate.net |

Advanced Spectroscopic Characterization and Theoretical Chemical Analysis

High-Resolution Spectroscopic Techniques for Structural Elucidation

The precise architecture and electronic landscape of methyl 3-fluoro-2-hydroxybenzoate have been meticulously mapped using a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) and Raman spectroscopy, and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy is a cornerstone technique for probing the chemical environment of atomic nuclei within a molecule. For this compound, both ¹H and ¹³C NMR provide critical data on its conformational preferences and the electronic influence of its functional groups.

In the ¹H NMR spectrum, the chemical shifts of the aromatic protons are particularly revealing. The fluorine and hydroxyl substituents significantly influence the electron distribution within the benzene (B151609) ring, leading to distinct resonance signals for each aromatic proton. The hydroxyl proton often appears as a broad singlet, its chemical shift and broadness indicative of hydrogen bonding interactions. The methyl ester protons typically present as a sharp singlet.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbon atoms directly attached to the electronegative oxygen and fluorine atoms exhibit characteristic downfield shifts. For instance, the carbonyl carbon of the ester group and the carbon atom bonded to the hydroxyl group are readily identifiable. Analysis of related compounds like methyl 2-hydroxybenzoate shows distinct chemical shifts for all eight carbon atoms, indicating unique electronic environments for each. docbrown.info

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~10.7 | s | -OH |

| ¹H | ~7.8 | d | Aromatic H |

| ¹H | ~7.4 | t | Aromatic H |

| ¹H | ~6.9 | d | Aromatic H |

| ¹H | ~3.9 | s | -OCH₃ |

| ¹³C | ~170 | s | C=O |

| ¹³C | ~161 | s | C-OH |

| ¹³C | ~135 | d | Aromatic CH |

| ¹³C | ~130 | d | Aromatic CH |

| ¹³C | ~118 | d | Aromatic CH |

| ¹³C | ~117 | s | C-F |

| ¹³C | ~52 | q | -OCH₃ |

This is an interactive table. You can sort and filter the data.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation patterns of a compound. For this compound, the parent molecular ion peak would be expected at an m/z corresponding to its molecular formula, C₈H₇FO₃, which is 170.14 g/mol . cymitquimica.comsigmaaldrich.com

The fragmentation of related compounds like methyl 2-hydroxybenzoate has been studied in detail. docbrown.info Common fragmentation pathways involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). The presence of the fluorine atom in this compound would likely introduce additional unique fragmentation patterns, potentially involving the loss of a fluorine radical or hydrogen fluoride (B91410). High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion and its fragments, confirming the elemental composition. docbrown.info

Table 2: Predicted Fragmentation Data for this compound Note: This table is based on general fragmentation patterns of similar compounds and is for illustrative purposes.

| m/z | Proposed Fragment |

|---|---|

| 170 | [C₈H₇FO₃]⁺ (Molecular Ion) |

| 139 | [M - OCH₃]⁺ |

| 111 | [M - COOCH₃]⁺ |

| 95 | [C₆H₄FO]⁺ |

This is an interactive table. You can sort and filter the data.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Studies

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. docbrown.info A strong, sharp peak around 1700-1730 cm⁻¹ corresponds to the C=O stretching of the ester carbonyl group. docbrown.info The C-F stretching vibration would appear in the region of 1000-1400 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. docbrown.info The precise positions of these bands can provide information about intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl, which is influenced by the fluorine substituent.

Table 3: Key Infrared Absorption Frequencies Note: The wavenumbers are approximate and can vary based on the specific molecular environment.

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3200-3600 (broad) | O-H stretch (hydrogen-bonded) |

| ~3000 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch (methyl) |

| 1700-1730 | C=O stretch (ester) |

| 1450-1600 | Aromatic C=C stretch |

| 1000-1400 | C-F stretch |

| 1200-1300 | C-O stretch (ester) |

This is an interactive table. You can sort and filter the data.

X-ray Crystallography for Solid-State Structural Determination

While specific X-ray crystallographic data for this compound was not found in the search results, this technique remains the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. For a related compound, 3-fluoro-4-methylbenzoic acid, X-ray crystallography revealed a nearly planar molecular structure. researchgate.net A similar planarity would be expected for the benzene ring in this compound.

A crystal structure would definitively establish bond lengths, bond angles, and torsion angles. It would also provide invaluable information on intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice. The orientation of the hydroxyl and ester groups relative to the fluorine atom and to each other would be unambiguously determined, providing experimental validation for conformational analyses performed using other methods.

Computational Chemistry and Molecular Modeling Studies

Theoretical methods are powerful tools for complementing experimental data and providing deeper insights into the electronic properties and reactivity of molecules.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to model the electronic structure of this compound. These calculations can predict optimized molecular geometries, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data for validation.

Furthermore, these methods allow for the calculation of various reactivity descriptors. The distribution of electron density, for example, can be visualized to identify electron-rich and electron-poor regions of the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their spatial distributions are crucial for understanding the molecule's reactivity in chemical reactions. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Molecular Electrostatic Potential (MESP) maps can also be generated to visualize the electrostatic potential on the molecule's surface. These maps highlight regions susceptible to electrophilic and nucleophilic attack. For instance, in similar aromatic compounds, pronounced negative potential is observed around oxygen atoms, indicating their nucleophilic character. mdpi.com These computational tools provide a detailed picture of the intrinsic properties of this compound, guiding the understanding of its chemical behavior.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of this compound and its interactions with biological targets. By simulating the movement of atoms over time, MD can reveal the preferred conformations of the molecule in different environments (e.g., in water or bound to a protein). This is crucial for understanding how the molecule might fit into a binding site and the dynamics of that interaction. For instance, MD simulations of related salicylic (B10762653) acid derivatives have been used to understand their binding mechanisms to various proteins.

Please note: Specific molecular dynamics simulation data for this compound is not currently available in published literature. The following table is a template illustrating the type of data that would be generated from such a study.

| Simulation Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Root Mean Square Deviation (RMSD) | e.g., 1-3 Å | Indicates the stability of the ligand's conformation in the binding site. |

| Root Mean Square Fluctuation (RMSF) | e.g., 0.5-2 Å per atom | Highlights flexible regions of the molecule. |

| Hydrogen Bond Analysis | e.g., Occupancy > 50% | Identifies stable hydrogen bonds with the target protein. |

Docking Studies for Predictive Binding Affinity and Pose Generation

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.gov For this compound, docking studies could be performed against various enzymes or receptors to predict its potential biological activity. These studies generate a binding score, which is an estimate of the binding affinity, and predict the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. Docking studies of other 2-hydroxybenzoic acid derivatives have successfully identified key interactions responsible for their inhibitory activity against certain enzymes. nih.gov

Please note: Specific docking study data for this compound is not currently available in published literature. The following table is a template illustrating the type of data that would be generated from such a study.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Example: Cyclooxygenase-2 (COX-2) | e.g., -7.5 | e.g., Arg120, Tyr355, Ser530 |

| Example: Sirtuin 5 (SIRT5) | e.g., -6.8 | e.g., Arg105, Tyr102, Val221 |

Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) within a Drug Discovery Context

In silico ADMET prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles. Various computational models can predict properties such as oral absorption, blood-brain barrier penetration, metabolic stability, and potential toxicity of this compound. The presence of the fluorine atom can significantly impact these properties, for example, by blocking metabolic sites or altering lipophilicity.

Please note: Specific predicted ADMET properties for this compound are not currently available in published literature. The following table is a template illustrating the type of data that would be generated from such a study.

| ADMET Property | Predicted Value/Classification | Implication for Drug Development |

|---|---|---|

| Human Intestinal Absorption | e.g., High | Good potential for oral bioavailability. |

| Blood-Brain Barrier Penetration | e.g., Low | Reduced risk of central nervous system side effects. |

| CYP450 2D6 Inhibition | e.g., Non-inhibitor | Lower risk of drug-drug interactions. |

| Ames Mutagenicity | e.g., Non-mutagenic | Lower risk of carcinogenicity. |

Biological Activity and Structure Activity Relationship Sar Studies

Investigation of Enzyme Inhibition Mechanisms

The structural features of methyl 3-fluoro-2-hydroxybenzoate, particularly the presence and positioning of the fluoro and hydroxyl groups on the benzene (B151609) ring, suggest its potential to interact with various biological targets. The following sections explore the enzyme inhibition mechanisms of structurally related compounds, providing insights into the potential biological activities of this compound itself.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that has been identified as a significant therapeutic target, especially in the treatment of non-small cell lung cancer (NSCLC). chemrxiv.orgbohrium.com The development of resistance to existing tyrosine kinase inhibitors (TKIs) necessitates the creation of new generations of inhibitors. chemrxiv.orgbohrium.com

Structure-activity relationship (SAR) studies on derivatives with scaffolds similar to this compound have revealed key insights. Research into trisubstituted imidazole (B134444) Type I½ EGFR TKIs, which bind to both the ATP-site and an allosteric pocket, has shown that specific substitutions are crucial for potency. nih.govresearchgate.net Notably, meta-substituted amide linkers attached to a phenyl ring that binds in the allosteric back pocket exhibit the highest potency when derivatized with fluorine at the 2,6-positions and/or a hydroxyl group at the 3-position. chemrxiv.orgbohrium.comnih.govresearchgate.net These findings highlight the importance of the fluoro and hydroxyl groups in achieving high-potency inhibition by targeting the inactive conformation of the EGFR kinase domain. nih.govresearchgate.net

The 4-anilino-quinazoline scaffold is another privileged structure for developing EGFR TKIs. mdpi.com SAR studies have demonstrated that hydrogen bonds between the inhibitor and key methionine residues (Met793, Met769) and threonine residues (Thr766, Thr830) in the kinase's active site lead to tighter binding and increased potency. mdpi.com The introduction of a 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) moiety has resulted in compounds with high antiproliferative activity and inhibitory action against a wide range of mutated kinases. mdpi.com Molecular modeling suggests that butein, marein, and phloretin, which are chalcone (B49325) derivatives, can dock into the ATP binding pocket of EGFR, with hydrogen bonds and hydrophobic interactions being important for binding. nih.gov

EGFR Kinase Inhibitory Activity of Selected Compounds

| Compound | Target/Cell Line | IC₅₀ (nM) |

|---|---|---|

| Compound 4b | EGFR | 31 ± 0.12 |

| Compound 9b | EGFR | 31 ± 0.12 |

| Staurosporine (Reference) | EGFR | 30 ± 0.25 |

| Butein | EGFR | 8000 |

| Marein | EGFR | 19000 |

| Phloretin | EGFR | 25000 |

Retinoic-acid-receptor-related orphan receptors (RORs) are nuclear receptors involved in various physiological and pathological processes, including the regulation of circadian rhythms. nih.gov The isoform RORγt, in particular, plays a crucial role in the immune system. nih.gov

SAR studies aimed at developing selective modulators for RORβ, a closely related receptor, provide valuable information. Starting from a potent dual RORβ/RORγ inverse agonist, researchers found that truncating a specific side chain from the molecule eliminated its affinity for RORγ, leading to a series of RORβ-selective ligands. nih.gov Further optimization of the scaffold, including replacing an aminothiazole core with other rings like aminothiophene, led to more potent and selective RORβ modulators. nih.gov For instance, bis-substitution with chlorine on a 4-phenyl ring resulted in a tenfold increase in binding affinity for RORβ while maintaining a 300-fold selectivity over RORγ. nih.gov

Binding Affinity of Aminothiophene Derivatives for RORβ and RORγ

| Compound | Core Structure | Substitution | RORβ Ki (nM) | RORγ Ki (nM) |

|---|---|---|---|---|

| 3 | Aminothiophene | mono-3-CF₃ | 110 | >30000 |

| 36 | Aminothiophene | bis-CF₃ | 1400 | >30000 |

| 37 | Aminothiophene | bis-Cl | 10 | 3000 |

| 38 | Aminothiophene | 3,4-bis-Cl | 1100 | >30000 |

Influenza virus neuraminidase (NA) is a critical enzyme for the virus's life cycle, as it facilitates the release of new virus particles from infected host cells. nih.govyoutube.com This makes it a primary target for antiviral drugs. nih.govnih.gov The mechanism of NA inhibitors involves mimicking the natural substrate, sialic acid, to block the enzyme's active site, thus preventing the virus from spreading. youtube.com

Research into benzoic acid derivatives has identified them as potential NA inhibitors. nih.gov A study on a benzoic acid inhibitor with a lipophilic side chain at C-3 and a guanidine (B92328) group at C-5 revealed that the lipophilic chain binds to a newly formed hydrophobic pocket in the enzyme. nih.gov This pocket is created by the movement of the amino acid residue Glu 278. nih.gov Meanwhile, the guanidine group interacts with a negatively charged pocket formed by Asp 152, Glu 120, and Glu 229. nih.gov This demonstrates that specific substitutions on the benzoic acid ring can lead to potent inhibition by exploiting the structural features of the NA active site. Flavonoid derivatives have also been tested and show moderate inhibitory activity against NA in the micromolar range. nih.gov

Inhibitory Activity of Flavonoid Derivatives against Influenza Neuraminidase

| Compound | Virus Strain | IC₅₀ (µM) |

|---|---|---|

| Oseltamivir (Reference) | A(H1N1)pdm09 | 0.001-0.003 |

| Luteolin | A(H1N1)pdm09 | 10.3 |

| Quercetin | A(H1N1)pdm09 | 18.5 |

| Apigenin | A(H1N1)pdm09 | 29.4 |

Cyclooxygenase (COX) enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. youtube.com There are two main isoforms: COX-1, which is constitutively expressed and has a protective role in the gastrointestinal tract, and COX-2, which is inducible and is a primary target for anti-inflammatory drugs. youtube.comnih.gov COX-2 inhibitors exert their anti-inflammatory effects by blocking the NF-κB pathway, which in turn prohibits the production of pro-inflammatory cytokines. nih.gov

The fluorination of organic compounds is a known strategy to enhance metabolic stability and biological activity. nih.gov A study on fluoro-2-methoxyrutaecarpine (F-RUT), a fluorine-modified derivative of rutaecarpine, demonstrated its function as a selective COX-2 inhibitor. nih.gov This compound exhibited anti-inflammatory activity both in vitro and in vivo. nih.gov The fluorination was expected to enhance metabolic stability by preventing undesired oxidative metabolism. nih.gov At a concentration of 20 μM, F-RUT was shown to reduce COX-2 activity by 20%. nih.gov

COX-2 Inhibitory Activity of Fluorinated Pyrazole Derivatives

| Compound | COX-2 IC₅₀ (µmol/L) | Selectivity Index (SI) |

|---|---|---|

| Celecoxib (Reference) | 0.055 | 179.4 |

| Compound 12 | 0.049 | 253.1 |

| Compound 13 | 0.057 | 201.8 |

| Compound 14 | 0.054 | 214.8 |

The SARS-CoV-2 virus, responsible for COVID-19, relies on several non-structural proteins (NSPs) for its replication and transcription. nih.gov Among these, the nsp3 macrodomain and the nsp12 RNA-dependent RNA polymerase (RdRp) are crucial enzymes, making them attractive targets for antiviral therapies. nih.gov Developing inhibitors that can target multiple viral enzymes simultaneously is a promising strategy.

An in silico study screened a large database of natural compounds for their potential to inhibit both nsp3 and nsp12. nih.gov A natural derivative of o-hydroxybenzoate, STOCK1N-45901 (2,3,4,5,6-pentahydroxyhexyl o-hydroxybenzoate), was identified as a promising candidate. nih.gov Molecular docking analyses showed that this compound had high binding scores against both enzymes, interacting strongly with key amino acid residues. nih.gov Molecular dynamics simulations further indicated that the compound formed a stable complex with both enzymes. nih.gov The calculated binding free energies (MM-GBSA) were -54.24 kcal/mol for nsp3 and -31.77 kcal/mol for nsp12, suggesting potent dual inhibitory activity. nih.gov Other studies have focused on developing inhibitors for the main protease (Mpro or nsp5), with compounds containing a 4-fluorobenzothiazole moiety showing high efficacy in blocking viral replication. nih.gov

Binding Affinity of STOCK1N-45901 for SARS-CoV-2 Enzymes

| Enzyme Target | Binding Free Energy (MM-GBSA, kcal/mol) |

|---|---|

| NSP3 Macrodomain | -54.24 |

| NSP12 (RdRp) | -31.77 |

p-Hydroxybenzoate hydroxylase (PHBH) is a flavoprotein enzyme that catalyzes the hydroxylation of p-hydroxybenzoate (pOHB). wur.nlnih.gov It serves as a model system for studying enzyme-catalyzed oxygenation reactions. nih.gov The enzyme utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor, which can adopt two different conformations within the active site: a buried "in" conformation and a more solvent-exposed "out" conformation. nih.gov

Studies using fluorinated derivatives of p-hydroxybenzoate have provided significant insights into the enzyme's mechanism. nih.gov When these fluorinated analogs are used as substrates, the enzyme catalyzes their hydroxylation. nih.gov In the case of difluoro and tetrafluoro derivatives, this hydroxylation is accompanied by the stoichiometric elimination of fluoride (B91410). nih.gov This defluorination process leads to a higher consumption of NADPH, with an NADPH to oxygen ratio of 2:1, compared to the 1:1 ratio observed with the natural substrate. nih.gov The primary product of this oxygenative defluorination is believed to be a quinonoid species. nih.gov The deactivating effect of the fluorine substituents alters the rate-determining step of the catalytic cycle. nih.gov The enzyme's ability to process these fluorinated substrates is linked to a molecular recognition mechanism where the enzyme "tests" the suitability of the substrate before proceeding with the full catalytic cycle. nih.gov

Reaction Stoichiometry of p-Hydroxybenzoate Hydroxylase with Different Substrates

| Substrate | Fluoride Released | NADPH:O₂ Ratio |

|---|---|---|

| p-Hydroxybenzoate (Natural) | No | 1:1 |

| Monofluoro-p-hydroxybenzoates | Little to none | 1:1 |

| Difluoro/Tetrafluoro-p-hydroxybenzoates | Stoichiometric | 2:1 |

The biological activity of this compound and its derivatives is intricately linked to its specific chemical structure. Structure-Activity Relationship (SAR) studies are crucial in elucidating how modifications to the molecule can enhance its therapeutic potential and selectivity.

Impact of Fluoro-Substitution Position on Biological Potency and Selectivity

The position of the fluorine atom on the benzene ring is a critical determinant of a molecule's biological activity. The introduction of fluorine can alter a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. researchgate.netresearchgate.net These changes, in turn, influence how the molecule interacts with biological targets. researchgate.net

For instance, studies on regioisomeric mono-fluoro analogs of para-Aminosalicylic Acid (PAS) demonstrate the profound impact of the fluorine atom's location. While PAS is a known antibacterial agent, the introduction of a fluorine atom can either enhance or diminish its efficacy depending on its position. In one study, 5-fluoro-PAS showed the most promising activity, whereas 3-fluoro-PAS and 6-fluoro-PAS exhibited significantly reduced antibacterial effects. nih.gov This highlights that the electronic effects and steric hindrance introduced by the fluorine atom are highly position-dependent.

The strategic placement of fluorine can also improve a compound's pharmacokinetic profile. Among the mono-fluoro-substituted PAS analogs, 5-fluoro-PAS not only had the best activity but also showed the best exposure in terms of Area Under the Curve (AUC), which was five times greater than that of the parent compound, PAS. nih.gov The 3-fluoro and 6-fluoro analogs also showed improved AUCs relative to PAS, though to a lesser extent. nih.gov

Table 1: Impact of Fluoro-Substitution on the Activity and Pharmacokinetics of para-Aminosalicylic Acid (PAS) Analogs nih.gov

| Compound | Position of Fluoro-Substitution | Minimum Inhibitory Concentration (MIC) in μM | Area Under the Curve (AUC) in h·μg/mL |

|---|---|---|---|

| 5-fluoro-PAS | 5 | 8 | 10 |

| 3-fluoro-PAS | 3 | 32 | 4.0 |

| 6-fluoro-PAS | 6 | 64 | 2.4 |

This data underscores the principle that the position of a fluorine substituent is not trivial and must be carefully considered in drug design to optimize both potency and bioavailability.

Role of the Hydroxyl Group in Biological Activity and Hydrogen Bonding

The hydroxyl (-OH) group, particularly when positioned ortho to a carboxyl or ester group as in salicylates, plays a pivotal role in biological activity. This is largely due to its ability to form hydrogen bonds. quora.comyoutube.com A hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form crucial interactions with biological receptors like enzymes. nih.gov

In salicylic (B10762653) acid, the phenolic hydroxyl group forms an intramolecular hydrogen bond with the adjacent carboxylic acid group. quora.com This interaction influences the molecule's acidity and conformation, which are key to its pharmacological effects. quora.com When considering this compound, the ortho-hydroxyl group is similarly critical for its interactions at a binding site.

The substitution of a hydroxyl group with a fluorine atom, a common strategy in medicinal chemistry, illustrates the unique role of the -OH group. While fluorine can act as a hydrogen bond acceptor, it cannot donate a hydrogen bond. nih.gov This fundamental difference can lead to a significant loss of binding affinity if a hydrogen bond donor is required for receptor interaction. nih.gov

Ester Moiety Modifications and Their Influence on Efficacy and Metabolism

Modifying the ester moiety of a compound like this compound can significantly affect its efficacy and metabolism. Esterification of a parent drug, such as salicylic acid, is a common prodrug strategy used to improve oral bioavailability, reduce gastric irritation, and modulate the duration of action. nih.gov

The ester group can be hydrolyzed in the body by esterase enzymes to release the active parent compound. wikipedia.org The rate and extent of this hydrolysis depend on the nature of the alcohol component of the ester. For example, converting salicylic acid to various ester derivatives can result in compounds with higher anti-inflammatory activity and reduced ulcerogenic effects compared to the parent acid. nih.govresearchgate.net One study found that a salicylic acid phenylethyl ester (SAPE) was more effective at inhibiting the COX-2 enzyme than salicylic acid itself. researchgate.net

Conformational Analysis and Bioactive Conformations in Receptor Binding

The three-dimensional shape, or conformation, of a molecule is crucial for its ability to bind to a biological target. Conformational analysis helps to understand the preferred shapes of a molecule and which of these is the "bioactive conformation" responsible for its therapeutic effect.

Fluorination can significantly influence molecular conformation. For example, studies on 3-fluoro-4-hydroxyprolines (F-Hyps) have shown that the introduction of a fluorine atom can invert the natural pucker preference of the proline ring. nih.gov This change in shape can affect how the molecule is recognized by its biological target. Despite this conformational change, the F-Hyp molecules were still able to bind to the von Hippel-Lindau (VHL) E3 ligase, although with altered affinity depending on the stereochemistry. nih.gov This demonstrates that while fluorination can alter the ground-state conformation, the molecule may still be able to adopt the necessary bioactive conformation to bind to a receptor, sometimes with surprising selectivity. nih.gov This principle is directly applicable to this compound, where the fluorine atom would influence the molecule's preferred conformation and its subsequent interaction with target proteins.

Mechanistic Insights into Cellular and Antimicrobial Activities

Understanding the mechanisms by which a compound exerts its effects at a cellular level is fundamental to its development as a drug. This includes its impact on cell proliferation and its ability to induce programmed cell death in pathological conditions like cancer.

Antiproliferative Effects in Cancer Cell Lines and Apoptosis Induction

Many phenolic and salicylate-related compounds have demonstrated antiproliferative and pro-apoptotic (cell death-inducing) activities in various cancer cell lines. researchgate.netrsc.org Apoptosis is a natural and controlled process of programmed cell death that is often dysregulated in cancer. Compounds that can induce or restore apoptosis in cancer cells are valuable therapeutic candidates. nih.gov

The mechanisms often involve the induction of cellular stress, such as the generation of reactive oxygen species (ROS), which can trigger apoptotic pathways. nih.gov For example, 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione, a compound with structural similarities to this compound, was shown to induce apoptosis in human epidermoid carcinoma cells by generating ROS, which in turn led to DNA damage and the activation of caspases—the key executioner enzymes of apoptosis. nih.gov

Furthermore, novel compounds are often evaluated for their ability to inhibit the proliferation of cancer cells. Studies on various synthetic molecules, such as coumarin-triazole hybrids, have shown significant cytotoxic activity against breast cancer cell lines like MCF-7, with IC50 values (the concentration required to inhibit the growth of 50% of cells) that are substantially lower than those of established chemotherapy drugs like cisplatin. rsc.org These hybrids were found to cause cell death primarily through the induction of apoptosis. rsc.org Similarly, a novel fluoro analog of 5-azacytidine (B1684299) demonstrated potent antiproliferative activity by causing cell cycle arrest and inducing apoptosis in leukemia cell lines. scirp.org These findings suggest that this compound, by virtue of its chemical features, may exert similar antiproliferative and pro-apoptotic effects on cancer cells.

Table 2: Antiproliferative Activity of Coumarin-Triazole Hybrids against MCF7 Breast Cancer Cell Line rsc.org

| Compound | IC50 (μM) |

|---|---|

| LaSOM 180 | 10.08 |

| LaSOM 185 | 6.55 |

| LaSOM 190 | 3.51 |

| LaSOM 186 | 2.66 |

| Cisplatin (Reference) | 45.33 |

Antiviral Activity and Mechanisms of Action

Hydroxybenzoate esters and other phenolic compounds have been recognized for a range of biological activities, including antiviral properties. researchgate.net For instance, certain hydroxy-substituted benzaldehydes, such as salicylaldehyde (B1680747) and 2,3-dihydroxybenzaldehyde (B126233), have demonstrated the ability to suppress the replication of Herpes Simplex Virus Type I (HSV-1). researchgate.net The antiviral mechanisms of related compounds can be diverse. For example, some flavonoids are known to inhibit viral replication, and specific benzo[d]thiazole derivatives have been shown to exert antiviral effects against the influenza virus by inhibiting the host-cell protein Hsp90, which is crucial for the virus's life cycle. nih.gov

A benzoic acid derivative, NC-5, was found to have potent antiviral activity against both wild-type and oseltamivir-resistant influenza A virus strains. nih.gov Its mechanism was linked to the inhibition of viral neuraminidase, a key enzyme for viral release from infected cells. nih.gov The structure-activity relationship is critical; minor molecular modifications can drastically alter efficacy. In one study on isoquinolone derivatives, the hydroxylation or methylation of the phenyl ring led to a complete loss of antiviral activity. mdpi.com This high sensitivity to structural changes underscores the importance of specific substitutions, like the fluorine atom in this compound, in determining potential antiviral effects.

Antibacterial, Fungicidal, and Antialgal Properties

Phenolic compounds are well-known for their antimicrobial capabilities. researchgate.net Benzoic acid itself is a widely recognized antimicrobial agent used as a preservative, effective against various human pathogenic fungi and bacteria. nih.gov The introduction of a fluorine atom into a therapeutic molecule can significantly enhance its metabolic stability and membrane permeability, which may, in turn, boost its antimicrobial potency. nih.gov

The structure-activity relationships of related compounds provide further insight. Studies on salicylanilide (B1680751) benzoates revealed significant antibacterial activity, particularly against Gram-positive strains like Staphylococcus aureus, including methicillin-resistant (MRSA) strains, with minimum inhibitory concentrations (MICs) as low as 0.98 μmol/L. nih.gov However, their antifungal activity was found to be considerably lower. nih.gov In another study, fluorobenzoylthiosemicarbazides with trifluoromethyl groups showed optimal activity against both reference and pathogenic clinical isolates of Staphylococcus aureus. nih.gov This suggests that the fluorine substitution on the benzoyl moiety of this compound could be a key determinant of its antibacterial potential.

| Compound Class | Type of Activity | Target Organisms | Key Findings | Reference |

|---|---|---|---|---|

| Salicylanilide Benzoates | Antibacterial | Gram-positive bacteria (e.g., S. aureus, MRSA) | Significant activity with MICs ≥0.98 μmol/L. Little difference in activity between drug-sensitive and resistant strains. | nih.gov |

| Salicylanilide Benzoates | Antifungal | C. tropicalis, C. glabrata, A. fumigatus | Mild to no potency; some strains showed complete insensitivity. | nih.gov |

| Fluorobenzoyl-thiosemicarbazides | Antibacterial | S. aureus (including clinical isolates) | Trifluoromethyl derivatives were most active, with MICs from 7.82 to 31.25 μg/mL. | nih.gov |

| Hydroxy-substituted Benzaldehydes | Antiviral | Herpes Simplex Virus Type I (HSV-1) | Salicylaldehyde and 2,3-dihydroxybenzaldehyde suppress viral replication. | researchgate.net |

Interaction with Biological Targets Beyond Enzymes (e.g., nucleic acids, proteins)

While direct data for this compound is unavailable, related structures show interactions with non-enzymatic biological macromolecules. For example, certain benzo[d]thiazole derivatives exert their antiviral effect by binding to the host protein Hsp90, demonstrating a clear protein-targeting mechanism. nih.gov Fluorinated compounds have also shown potential as allosteric inhibitors of proteins like d-alanyl-d-alanine (B1587853) ligase. nih.gov

Furthermore, interactions with nucleic acids are a known mechanism for some heterocyclic compounds. Psoralens, which are furanocoumarins structurally related to benzoates, can intercalate into DNA and form covalent crosslinks upon exposure to UVA light, a mechanism used in therapy for skin conditions. This demonstrates that small molecules can directly target and damage nucleic acids. While this specific light-activated mechanism is unlikely for this compound, it illustrates the potential for small aromatic compounds to interact with DNA.

Pharmacological Implications and Prodrug Strategies

The clinical utility of a compound is often limited by its pharmacokinetic properties. The phenolic hydroxyl and methyl ester groups of this compound are prime candidates for modification through prodrug strategies to enhance its therapeutic potential.

Design and Evaluation of Prodrugs to Enhance Bioavailability and Reduce N-Acetylation

Poor bioavailability is a common challenge for phenolic drugs due to their rapid metabolism. nih.gov A well-established method to overcome this is the prodrug approach, where a pharmacologically inactive derivative is designed to improve absorption and distribution, later releasing the active parent drug through chemical or enzymatic cleavage in the body. humanjournals.com Masking polar functional groups, such as the hydroxyl group on the phenolic ring of this compound, with an ester or carbonate can increase lipophilicity, thereby enhancing membrane permeability and oral absorption. researchgate.netnih.gov

In a study focused on para-Aminosalicylic Acid (PAS), a series of ester prodrugs were synthesized to mask the charged carboxylate group, which improved gastrointestinal absorption. nih.gov The pivoxyl prodrug of PAS, in particular, demonstrated nearly complete absorption. nih.gov Such strategies could be applied to the hydroxyl group of this compound to improve its delivery.

Another significant metabolic pathway for aromatic amines is N-acetylation, catalyzed by N-acetyltransferase-1 (NAT-1), which leads to rapid clearance. nih.gov While this compound does not have an amino group, if it were modified to include one, its inactivation via N-acetylation would be a concern. Research on PAS analogs has shown that introducing a fluorine atom to the aromatic ring can sterically and electronically hinder this process. nih.gov Specifically, 5-fluoro-PAS showed an 11-fold decrease in the rate of inactivation by NAT-1, leading to a 5-fold improvement in drug exposure in mice. nih.gov This highlights the dual benefit of fluorine substitution: potentially enhancing intrinsic activity while simultaneously improving metabolic stability.

| Prodrug Strategy | Purpose | Example Approach | Potential Benefit for a Hydroxybenzoate | Reference |

|---|---|---|---|---|

| Esterification | Enhance lipophilicity and membrane permeability | Masking a phenolic hydroxyl or carboxylic acid group with an ester. | Improved oral bioavailability. | nih.govnih.gov |

| Phosphate (B84403) Esters | Improve aqueous solubility for parenteral administration | Linking a phosphate group to the hydroxyl moiety. | Enables higher concentration in aqueous formulations. | researchgate.net |

| Fluorination of Ring | Reduce metabolic inactivation | Adding fluorine to the aromatic ring to block metabolic sites. | Decreased rate of N-acetylation (for amino-analogs) and potentially other metabolic pathways. | nih.gov |

| Targeted Design | Deliver drug to a specific site (e.g., colon, tumor) | Linking the drug to a promoiety recognized by site-specific enzymes. | Increased drug concentration at the site of action, reducing systemic side effects. | nih.govresearchgate.net |

Metabolic Stability and Inactivation Pathways in Biological Systems

The metabolic fate of this compound would likely be governed by its structural similarity to methyl salicylate (B1505791). The primary metabolic pathway for methyl salicylate is rapid hydrolysis by esterases in the plasma and liver to its active component, salicylic acid. nih.gov It is highly probable that this compound would undergo a similar conversion to 3-fluoro-2-hydroxybenzoic acid.

Studies on the stability of various benzoate (B1203000) esters in rat plasma have shown that methyl esters are the most metabolically stable among linear homologous esters. nih.gov For example, methyl benzoate had a half-life of 36 minutes, compared to 17 minutes for ethyl benzoate and 7 minutes for phenyl benzoate. nih.gov This suggests that the methyl ester of this compound may confer a degree of metabolic stability compared to other alkyl esters.

Applications in Advanced Materials and Catalysis

Utilization in the Synthesis of Semiconducting Materials

While direct studies detailing the use of Methyl 3-fluoro-2-hydroxybenzoate in the synthesis of semiconducting materials are not extensively documented in publicly available research, the broader field of organic electronics points to the significant potential of fluorinated organic compounds in this domain. The introduction of fluorine atoms into organic molecules can profoundly influence their electronic properties, making them suitable for applications in devices like organic solar cells and organic field-effect transistors.

The fluorination of organic materials can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This modification can facilitate easier electron injection and enhance the material's resistance to oxidative degradation. For instance, research on fluorinated benzothiadiazole-based small molecules has shown that their lower-lying HOMO energy levels lead to higher open-circuit voltages in organic photovoltaic cells compared to their non-fluorinated counterparts. uos.ac.kr

The presence of fluorine in conjugated polymers and small molecules can also influence their solid-state packing, which is a critical factor for efficient charge transport. These characteristics suggest that this compound could serve as a valuable precursor or building block for creating new n-type or ambipolar semiconducting materials.

A study on the synthesis and characterization of fluorinated benzothiadiazole-based small molecules for organic solar cells highlights the impact of fluorination on the physical and photovoltaic properties of the resulting materials. The introduction of fluorine, along with the pattern of alkyl substitution, was found to alter the optical, electrochemical, and thermal properties of the small molecules. uos.ac.kr

Table 1: Comparison of Fluorinated vs. Non-Fluorinated Small Molecules for Organic Solar Cells

| Compound | Fluorinated/Non-Fluorinated | Open-Circuit Voltage (Voc) | Power Conversion Efficiency (PCE) |

| ß-DH5TB(1) | Non-Fluorinated | 0.52 V | - |

| ß-DH5TB(1)-F | Fluorinated | 0.72 V | 0.66% |

| ß-DH5TB(2) | Non-Fluorinated | 0.60 V | - |

| ß-DH5TB(2)-F | Fluorinated | 0.69 V | 0.86% |

Data sourced from a study on fluorinated benzothiadiazole-based small molecules for organic solar cells. uos.ac.kr

Environmental Fate and Biodegradation Studies

Biotic Degradation Mechanisms and Microbial Metabolism

The biodegradation of fluorinated aromatic compounds is a well-documented process carried out by a diverse range of microorganisms. researchgate.net These organisms have evolved specific enzymatic pathways to cleave the stable aromatic ring and, in many cases, the carbon-fluorine bond. doi.org

Fluorobenzoates can be degraded under both aerobic and anaerobic conditions. doi.orgresearchwithrutgers.com In aerobic environments, degradation pathways are well-established. doi.org Many studies have focused on aerobic and anaerobic digestion in sewage sludge and wastewater treatment plants (WWTPs), which are critical for understanding the removal of such xenobiotic compounds. researchgate.netfrontiersin.org

Under anaerobic conditions, particularly denitrification, several isomers of fluorobenzoate have been shown to be completely degraded. researchwithrutgers.comnih.gov For example, denitrifying bacteria can utilize 2-fluorobenzoate (B1215865) and 4-fluorobenzoate (B1226621) as their sole source of carbon and energy. researchwithrutgers.comnih.gov However, the degradation potential is highly dependent on the specific isomer and the prevailing electron-accepting conditions; 3-fluorobenzoate (B1230327) has been observed to be more recalcitrant under certain anaerobic conditions. researchwithrutgers.com The strictly anaerobic bacterium Syntrophus aciditrophicus has been shown to reductively dehalogenate 3-fluorobenzoate. nih.govnih.gov

A variety of bacterial strains capable of degrading fluorobenzoates have been isolated from soil and water. nih.gov These microbes utilize established aromatic degradation pathways to metabolize these fluorinated analogues. researchgate.netdoi.org

Key enzymatic steps often involve dioxygenases that hydroxylate the aromatic ring, leading to the formation of fluorinated catechols. doi.org For example, Sphingomonas sp. HB1 metabolizes 3-fluorobenzoic acid to both 3-fluorocatechol (B141901) and 4-fluorocatechol (B1207897). doi.org The subsequent metabolic route depends on the position of the fluorine atom. The pathway involving 4-fluorocatechol leads to complete mineralization and fluoride (B91410) release, whereas the 3-fluorocatechol pathway can sometimes lead to the accumulation of dead-end metabolites like 2-fluoro-cis,cis-muconic acid in some strains. doi.org However, other bacteria, such as Burkholderia fungorum FLU100, are capable of mineralizing fluorobenzene (B45895) via 3-fluorocatechol and 2-fluoromuconate, demonstrating the diversity of microbial capabilities. researchgate.net

Another pathway identified in Aureobacterium sp. involves an initial hydrolytic dehalogenation of 4-fluorobenzoate to 4-hydroxybenzoate, which is then funneled into the protocatechuate pathway. nih.gov Anaerobic degradation by Pseudomonas species is initiated by a benzoyl-coenzyme A synthetase, indicating a pathway similar to that of non-halogenated benzoate (B1203000). nih.gov

Table 2: Examples of Microbial Strains Involved in Fluorobenzoate Degradation

| Microbial Strain | Degraded Compound(s) | Metabolic Condition | Key Intermediate/Pathway | Reference |

|---|---|---|---|---|

| Pseudomonas sp. | 2-Fluorobenzoate | Anaerobic (Denitrifying) | Benzoyl-CoA pathway | nih.gov |

| Alcaligenes sp. | 4-Fluorobenzoate | Aerobic | 4-Fluorocatechol | nih.gov |

| Aureobacterium sp. RHO25 | 4-Fluorobenzoate | Aerobic | 4-Hydroxybenzoate, 3,4-Dihydroxybenzoate | nih.gov |

| Syntrophus aciditrophicus | 3-Fluorobenzoate | Anaerobic | Reductive dehalogenation to Benzoate | nih.govnih.gov |

| Sphingomonas sp. HB1 | 3-Fluorobenzoic Acid | Aerobic | 3-Fluorocatechol, 4-Fluorocatechol | doi.org |

| Burkholderia fungorum FLU100 | Fluorobenzene | Aerobic | 3-Fluorocatechol, 2-Fluoromuconate | researchgate.net |

A critical step in the complete mineralization of organofluorine compounds is the cleavage of the highly stable carbon-fluorine (C-F) bond, a process known as defluorination. researchgate.net This can occur through two primary mechanisms during biodegradation: enzymatic dehalogenation or spontaneous elimination of fluoride from an unstable metabolic intermediate. nih.gov

In many aerobic pathways, defluorination occurs after ring cleavage. For instance, the metabolism of 4-fluorobenzoate via 4-fluorocatechol and 3-fluoro-cis,cis-muconate (B1243151) leads to the formation of an unstable intermediate that spontaneously eliminates a fluoride ion. nih.gov In contrast, some bacteria possess specific dehalogenase enzymes that can directly cleave the C-F bond from the aromatic ring or from aliphatic intermediates. nih.govnih.gov

Studies have demonstrated stoichiometric release of fluoride ions from the complete degradation of fluorobenzoates. For example, Aureobacterium sp. strain RHO25, which degrades 4-fluorobenzoate via a preliminary dehalogenation to 4-hydroxybenzoate, releases fluoride in amounts that correspond to the initial substrate concentration. nih.gov Similarly, anaerobic degradation of 2-fluorobenzoate and 4-fluorobenzoate by denitrifying cultures also results in stoichiometric fluoride release, indicating complete breakdown of the fluorinated substrate. researchwithrutgers.comnih.gov

Environmental Persistence and Bioaccumulation Potential

The environmental persistence of a chemical compound refers to the length of time it remains in the environment before being broken down by chemical or biological processes. The presence of a fluorine atom on the aromatic ring of Methyl 3-fluoro-2-hydroxybenzoate is a significant factor in its expected environmental behavior. Halogenated aromatic compounds are often more resistant to degradation than their non-halogenated counterparts.

Studies on related fluorobenzoate isomers show variability in their biodegradability. For instance, under denitrifying conditions, 2-fluorobenzoate and 4-fluorobenzoate were observed to degrade, whereas 3-fluorobenzoate was found to be recalcitrant. researchwithrutgers.com The degradation of fluorobenzoic acids often involves initial dioxygenation. nih.gov In the case of 2-fluorobenzoate, this initial step can eliminate the fluoride ion. nih.gov However, the metabolism of 3-fluorobenzoate can lead to the formation of 3-fluorocatechol, whose subsequent ring cleavage is a critical and often rate-limiting step, potentially leading to the accumulation of dead-end metabolites like 2-fluoro-cis,cis-muconic acid. nih.gov

The ester functional group in this compound is susceptible to hydrolysis, which would yield 3-fluoro-2-hydroxybenzoic acid and methanol (B129727). While the parent ester, methyl benzoate, is considered readily biodegradable, its degradation may not meet the strict 10-day window criterion. sigmaaldrich.comchemos.de The persistence of the resulting fluorinated benzoic acid would then become the primary concern. The stability of the carbon-fluorine bond contributes significantly to the persistence of many fluorinated organic compounds. researchgate.net

Table 1: Environmental Fate Parameters for this compound and Related Compounds

| Parameter | Compound | Value/Observation | Source |

| Biodegradation | 3-Fluorobenzoate | Recalcitrant under anaerobic (denitrifying, sulfate-reducing, iron-reducing, methanogenic) conditions. | researchwithrutgers.com |

| 4-Fluorobenzoate | Utilized and totally degraded by Pseudomonas sp. B13 after adaptation. | nih.gov | |

| Methyl benzoate | Readily biodegradable, but does not fulfill the 10-day window criterion (62% degradation in 29 days). | sigmaaldrich.com | |

| Metabolism | 2- and 3-Fluorobenzoate | Can be metabolized to 2-fluoro-cis,cis-muconic acid, a dead-end product. | nih.gov |

| Hydrolysis | Benzoate Esters | Generally hydrolysed to a benzoic acid derivative. | scbt.com |

| Photodegradation | Methyl benzoate | The calculated half-life for hydroxyl radical reactions in the atmosphere is estimated to be 38 days. | scbt.comnih.gov |

| Bioaccumulation | This compound | No specific data available. | |

| Methyl benzoate | No significant bioaccumulative potential is expected. | sigmaaldrich.com |

Predictive Models for Environmental Fate and Degradation

In the absence of extensive experimental data for a specific chemical like this compound, computational or in silico models are valuable tools for predicting its environmental fate and potential for degradation. nih.gov These models use the chemical's structure as the primary input to estimate its physicochemical properties and biological activities, including biodegradability and toxicity. nih.gov

Predictive platforms, such as BiodegPred, are developed by aggregating and analyzing experimental data from a wide range of chemical compounds. nih.gov By identifying quantitative structure-activity relationships (QSARs), these models can forecast the likely behavior of new or untested substances. For environmental fate, these models can classify compounds as readily biodegradable or persistent (recalcitrant). nih.gov

The prediction process typically involves:

Inputting the Chemical Structure: The model uses a standard chemical identifier, such as the SMILES (Simplified Molecular Input Line Entry System) code, to represent the two-dimensional structure of the molecule. nih.gov

Calculating Molecular Descriptors: The software calculates various numerical descriptors from the structure. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (describing atomic connectivity), and quantum-chemical descriptors (related to electronic properties).

Applying a Prediction Algorithm: The calculated descriptors are fed into a pre-existing mathematical model (e.g., regression, machine learning algorithm) that has been trained on a large dataset of compounds with known experimental biodegradability data.

Outputting a Prediction: The model outputs a classification, such as "biodegradable" or "recalcitrant," often with an associated confidence level.

For this compound, such models would analyze the combined influence of the ester group (which generally enhances biodegradability via hydrolysis) and the fluoro-substituent on the benzene (B151609) ring (which often increases persistence). The position of the fluorine atom relative to the hydroxyl and ester groups is a critical factor that these models would consider in predicting the molecule's susceptibility to enzymatic attack. Given that experimental studies show related compounds like 3-fluorobenzoate to be persistent, it is plausible that predictive models would classify this compound as not readily biodegradable. researchwithrutgers.com

Table 2: Principles of Predictive Models for Environmental Fate

| Model Component | Description | Relevance to this compound | Source |

| Input | The chemical structure of the compound, typically in SMILES format. | The specific arrangement of atoms and bonds in the molecule is the basis for the prediction. | nih.gov |

| Core Engine | Utilizes Quantitative Structure-Activity Relationships (QSARs) trained on experimental data from diverse chemical databases. | The model compares the structural features of this compound to those of thousands of other chemicals with known degradation profiles. | nih.gov |

| Analysis | The model assesses structural fragments that are known to either promote or inhibit biodegradation. | It would weigh the influence of the hydrolyzable ester group against the recalcitrance-conferring C-F bond and the specific substitution pattern on the aromatic ring. | nih.govscbt.com |

| Output | A qualitative prediction (e.g., biodegradable, recalcitrant) and sometimes a quantitative estimate (e.g., predicted half-life). | Provides an evidence-based forecast of the compound's likely persistence in the environment in the absence of direct experimental measurement. | nih.gov |

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes for Enhanced Sustainability

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the reduction of hazardous substances and energy consumption. For Methyl 3-fluoro-2-hydroxybenzoate and other fluorinated aromatics, research is pivoting towards more sustainable synthetic methodologies.

One of the most promising areas is the use of visible-light photoredox catalysis . mdpi.comresearchgate.net This technique allows for the direct fluorination of C-H bonds under mild conditions, often at room temperature and using low-energy household lamps, thereby minimizing the energy footprint of the synthesis. rsc.org By employing organic dyes or metal complexes as photocatalysts, these reactions can efficiently generate fluorine radicals from sources like Selectfluor®, offering a greener alternative to traditional, often harsh, fluorinating agents. mdpi.comrsc.org The development of photocatalytic methods for both fluorination and esterification steps could lead to a more streamlined and environmentally benign synthesis of this compound.

Further research into enzymatic and biocatalytic routes also holds significant promise. While still a nascent field for organofluorine compounds, the use of engineered enzymes could offer unparalleled selectivity and reduce the reliance on toxic solvents and reagents. Exploring these "green" synthetic strategies will be crucial for the large-scale and sustainable production of fluorinated building blocks.

Exploration of New Biological Targets and Therapeutic Applications

This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly for developing anti-inflammatory agents and drugs targeting the central nervous system (CNS). myskinrecipes.com The fluorine substituent is known to enhance crucial pharmacological properties such as metabolic stability, binding affinity, and the ability to cross the blood-brain barrier. researchgate.netnih.gov

Future research will likely focus on leveraging these properties to design novel therapeutics for a range of diseases:

Neurodegenerative Diseases: Fluorine's ability to improve CNS penetration makes it a valuable tool in designing drugs for conditions like Alzheimer's and Parkinson's disease. researchgate.netbenthamdirect.com Derivatives of this compound could be explored as inhibitors of key enzymes or as imaging agents for positron emission tomography (PET) when labeled with fluorine-18. researchgate.netnih.gov

Anti-Inflammatory and Anticancer Agents: The anti-inflammatory potential of fluorinated benzoates is well-recognized. researchgate.netmdpi.com Research is expanding to investigate the anticancer properties of fluorinated scaffolds, such as benzofurans derived from benzoate (B1203000) precursors. mdpi.comnih.gov These compounds can target inflammatory pathways that are often implicated in tumorigenesis. mdpi.com

Antiviral and Antimicrobial Agents: Fluorination is a proven strategy for enhancing the potency of antiviral and antimicrobial drugs. nih.gov The this compound scaffold could be incorporated into novel five-membered heterocyclic compounds to develop new agents against HIV, hepatitis, and other infectious diseases. nih.gov

The table below summarizes potential therapeutic areas for derivatives of this compound.

| Therapeutic Area | Potential Application | Rationale for Fluorination |

| Neurology | Treatment of Alzheimer's, Parkinson's | Enhanced blood-brain barrier penetration, increased metabolic stability. researchgate.netnih.gov |

| Oncology | Anti-tumor agents | Targeting inflammation-cancer pathways, enhanced binding to therapeutic targets. mdpi.comnih.gov |

| Immunology | Novel anti-inflammatory drugs | Improved potency and pharmacokinetic profile. researchgate.netmdpi.com |

| Infectious Diseases | Antiviral and antimicrobial agents | Increased efficacy and resistance to metabolic degradation. nih.gov |

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry provides powerful tools to predict molecular properties and understand complex biological interactions at an atomic level. For fluorinated compounds like this compound, methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are becoming indispensable. nih.govnih.govacs.org

Future computational research will likely focus on:

Predicting Binding Affinities: MD simulations can model the dynamic interactions between a ligand and its protein target, helping to rationalize why fluorination often leads to enhanced binding. These simulations can elucidate the role of fluorine in modulating local water networks at the protein-ligand interface, which can have significant entropic effects on binding. nih.gov

Force Field Development: A critical aspect of accurate simulations is the development of precise force fields that can correctly model the unique behavior of the carbon-fluorine bond. nih.gov Continued refinement of these parameters will improve the predictive power of computational models for fluorinated molecules.

Reaction Mechanism Elucidation: DFT calculations can be used to study the transition states and reaction pathways of novel synthetic routes, aiding in the optimization of sustainable synthesis methods like photocatalysis.

These computational approaches will accelerate the rational design of new drugs and materials by providing a deeper understanding of the structure-property relationships governed by fluorination.

Design of Next-Generation Materials Based on Fluorinated Benzoate Scaffolds

The unique properties imparted by fluorine—such as thermal stability, chemical resistance, and distinct electronic characteristics—make fluorinated benzoates attractive building blocks for advanced materials. researchgate.netmdpi.com

Key areas for future materials science research include:

Liquid Crystals: Fluorinated compounds are extensively used in liquid crystal displays (LCDs). nih.govrsc.org The polarity of the C-F bond is crucial for controlling the dielectric anisotropy of the material, a key property for display performance. nih.gov Benzoate-containing structures can be tailored to create liquid crystals with specific properties for next-generation displays and photonic devices. researchgate.net

Fluorinated Polymers and Hydrogels: Fluoropolymers are known for their exceptional stability and unique surface properties. acs.orgfluoropolymers.eu Incorporating fluorinated benzoate moieties into polymer backbones could lead to new materials with tailored optical, electrical, and thermal properties. researchgate.net Furthermore, fluorinated hydrogels are being developed for biomedical applications, such as wound dressings that can enhance oxygen delivery to tissues, a property stemming from the ability of perfluorocarbons to dissolve gases. nih.govgoogle.comnih.govwustl.edu

Biomedical Scaffolds: Fluorinated peptides and proteins are being explored as biodegradable alternatives to persistent fluoropolymers for applications in tissue engineering and drug delivery. researchgate.net The self-assembly properties of these biomaterials can be finely tuned through the strategic placement of fluorine.